

# Application Notes and Protocols for the Analytical Characterization of Quinoline-4-carbonitrile

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## Compound of Interest

Compound Name: **Quinoline-4-carbonitrile**

Cat. No.: **B1295981**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of **Quinoline-4-carbonitrile** (also known as 4-cyanoquinoline) using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided protocols and data are intended to support research, quality control, and drug development activities involving this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **Quinoline-4-carbonitrile**, providing detailed information about the chemical environment of its hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.

## Quantitative Data Summary

The following tables summarize the expected chemical shifts for **Quinoline-4-carbonitrile**. These values are based on spectral data from closely related quinoline derivatives and theoretical predictions. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.90 - 8.80	d	4.5	H-2
8.25 - 8.15	d	8.5	H-8
8.00 - 7.90	d	4.5	H-3
7.85 - 7.75	d	8.5	H-5
7.80 - 7.70	ddd	8.5, 7.0, 1.5	H-7
7.65 - 7.55	ddd	8.5, 7.0, 1.5	H-6

Table 2:  $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ) Spectral Data

Chemical Shift (ppm)	Assignment
150.0 - 149.0	C-2
148.0 - 147.0	C-8a
134.0 - 133.0	C-7
130.0 - 129.0	C-5
129.5 - 128.5	C-8
127.0 - 126.0	C-4a
125.0 - 124.0	C-6
122.0 - 121.0	C-3
118.0 - 117.0	C-4
117.0 - 116.0	CN

## Experimental Protocol: NMR Spectroscopy

### 1.2.1. Sample Preparation

- Accurately weigh 5-10 mg of **Quinoline-4-carbonitrile**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

#### 1.2.2. Instrument Parameters

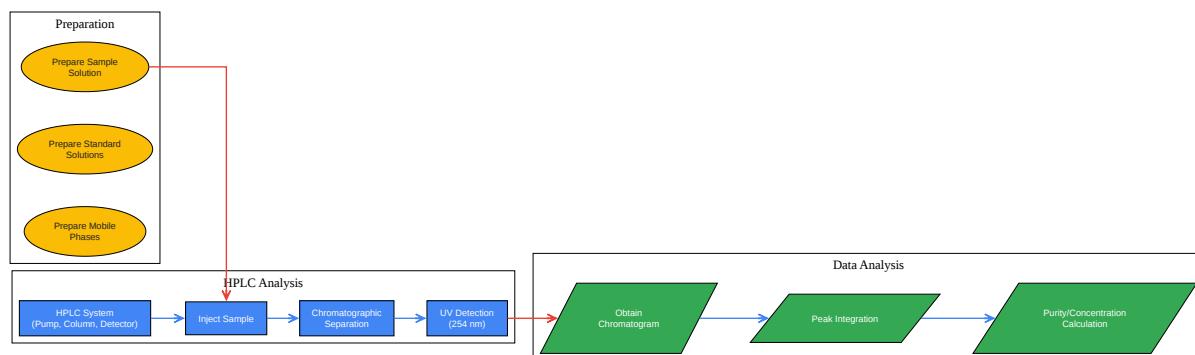
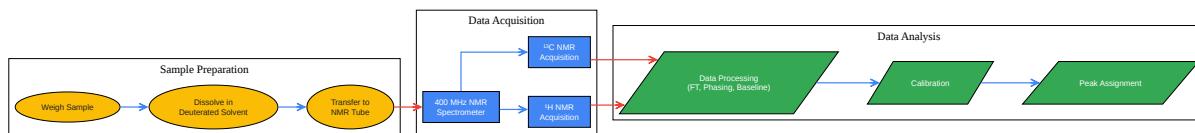
- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K (25 °C)
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single pulse (zg30)
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 4.0 s
  - Spectral Width: 16 ppm
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled single pulse (zgpg30)
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

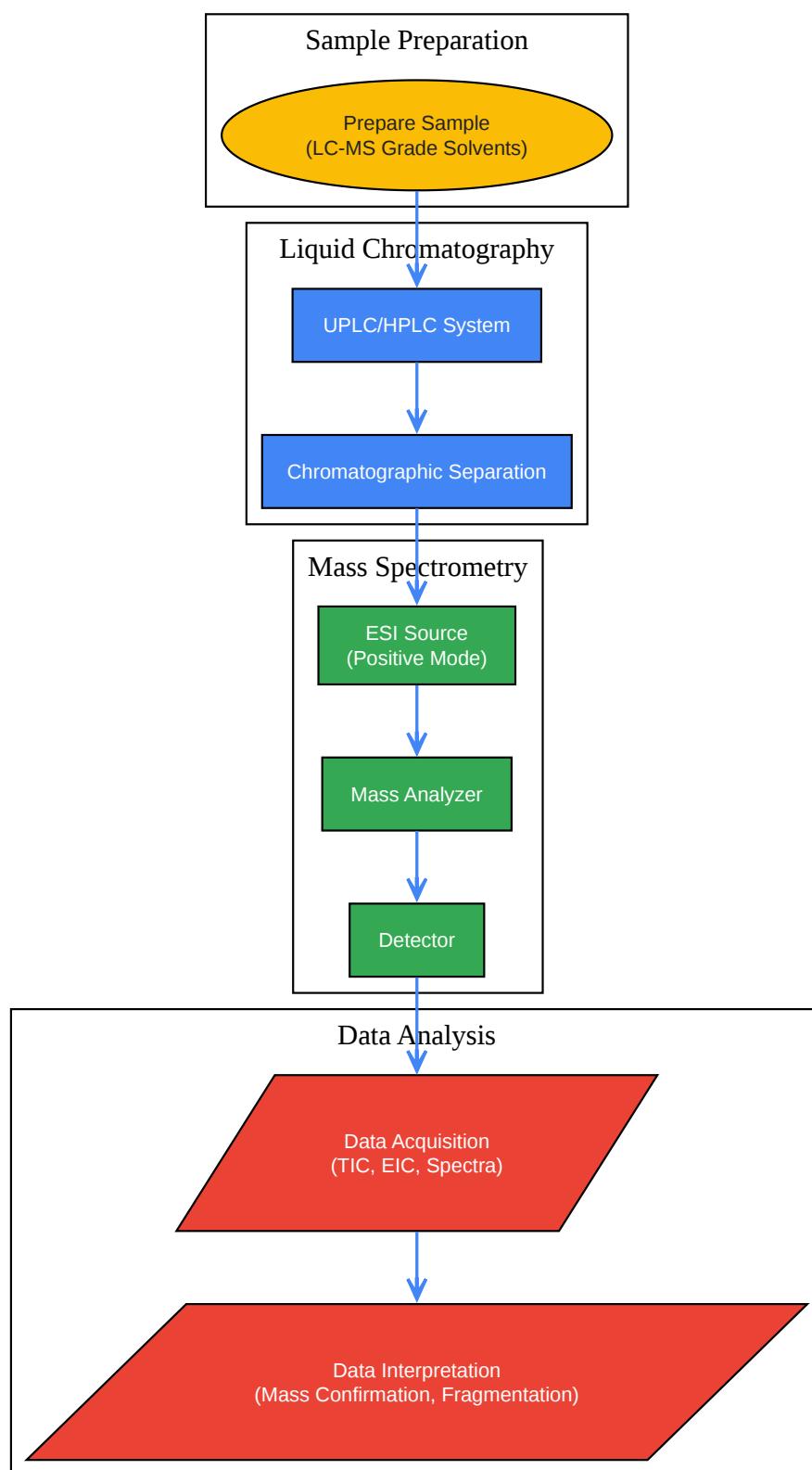
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

### 1.2.3. Data Analysis

- Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$ ,  $\delta$  77.16 ppm for  $^{13}\text{C}$ ) or the internal standard (TMS:  $\delta$  0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Assign the peaks to the corresponding atoms in the **Quinoline-4-carbonitrile** molecule based on their chemical shifts, multiplicities, and coupling constants.

## Visualization of NMR Workflow





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